molecular formula C10H10ClNO B13241611 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde

1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde

Cat. No.: B13241611
M. Wt: 195.64 g/mol
InChI Key: MIIRMGUYEHIXKQ-UHFFFAOYSA-N
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Description

1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde is a cyclopropane-containing aldehyde derivative with a 2-chloropyridinylmethyl substituent. The aldehyde group enables nucleophilic addition reactions, while the chloropyridine moiety may contribute to bioactivity or binding interactions.

Properties

Molecular Formula

C10H10ClNO

Molecular Weight

195.64 g/mol

IUPAC Name

1-[(2-chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H10ClNO/c11-9-5-8(1-4-12-9)6-10(7-13)2-3-10/h1,4-5,7H,2-3,6H2

InChI Key

MIIRMGUYEHIXKQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC(=NC=C2)Cl)C=O

Origin of Product

United States

Preparation Methods

Cyclopropanation of Pyridine Derivatives

Method Overview:
This approach involves the formation of the cyclopropane ring via cyclopropanation of suitable pyridine derivatives bearing a methyl or related side chain at the 4-position, which is subsequently functionalized with an aldehyde group.

Key Steps:

  • Starting Material:
    4-(Chloromethyl)pyridine or 4-methylpyridine derivatives substituted with chlorine at the 2-position.

  • Reaction Conditions:

    • Use of diazocompounds such as diazomethane or carbene precursors (e.g., trimethylsilyl diazomethane) in the presence of a transition metal catalyst (e.g., copper or rhodium complexes).
    • Solvent: Dichloromethane or toluene.
    • Temperature: Room temperature to mild heating (~25–50°C).
  • Outcome:
    Formation of the cyclopropane ring attached at the 4-position of pyridine, yielding 2-chloropyridin-4-ylmethylcyclopropane derivatives .

Functionalization of Cyclopropane with Pyridine Moiety

Method Overview:
This involves the coupling of a pre-formed cyclopropane intermediate with a chlorinated pyridine derivative, often via nucleophilic substitution or cross-coupling reactions.

Key Steps:

  • Preparation of Cyclopropane Core:

    • Cyclopropanation of an alkene precursor using Simmons–Smith or dihalocarbene methods.
    • Reagents:
      • For Simmons–Smith: Diethylzinc and diiodomethane.
      • For carbene methods: Chloroform with zinc or other carbene sources.
  • Coupling with Pyridine Derivative:

    • Nucleophilic substitution of a chloromethyl group on pyridine with a cyclopropane precursor bearing a suitable leaving group.
    • Catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) if applicable.

Reaction Conditions:

  • Solvent: Tetrahydrofuran or dimethylformamide.
  • Temperature: 0°C to 80°C depending on the step.
  • Catalysts: Palladium-based for cross-coupling.

Outcome:
Formation of the methyl-linked heterocyclic cyclopropane .

Oxidation to Form the Aldehyde Group

Method Overview:
The final step involves oxidizing the methyl group attached to the cyclopropane-pyridine core to an aldehyde.

Reagents and Conditions:

  • Oxidizing Agents:

    • Manganese dioxide (MnO₂), known for selective oxidation of benzylic and allylic methyl groups to aldehydes.
    • Alternatively, selenium dioxide (SeO₂) or pyridinium chlorochromate (PCC).
  • Reaction Conditions:

    • Solvent: Toluene or dichloromethane.
    • Temperature: Reflux for MnO₂, room temperature for PCC.
    • Duration: 4–24 hours depending on reagent and substrate.

Outcome:
Selective oxidation yields 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde with high purity.

Alternative Route: Multi-step Synthesis via Halogenated Precursors

Method Overview:
This involves synthesizing a chlorinated pyridine precursor, then attaching the cyclopropane ring, followed by oxidation.

Key Steps:

Reaction Conditions:

  • Chlorination: 80–130°C, using excess chlorinating agent.
  • Cyclopropanation: 0–50°C, with appropriate catalysts.
  • Oxidation: Reflux or room temperature depending on reagent.

Summary of Preparation Data

Method Starting Material Key Reagents Key Conditions Yield Remarks
Carbene Cyclopropanation 4-(Chloromethyl)pyridine derivatives Diazocompounds, transition metal catalysts Room temp to 50°C 60–85% Efficient for heterocyclic cyclopropanes
Nucleophilic Substitution Cyclopropane precursors NaH, alkyl halides 0–80°C 50–75% Requires careful control of conditions
Oxidation Methyl-linked cyclopropanes MnO₂, PCC Reflux or room temp 70–90% Selective aldehyde formation
Multi-step synthesis Chlorinated pyridines POC13, SO2Cl2 80–130°C Variable Suitable for large-scale synthesis

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines, thiols, or alkoxides

Major Products Formed

Scientific Research Applications

1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound that belongs to the class of heterocyclic aldehydes. It features a chlorinated pyridine ring and a cyclopropane structure with an aldehyde functional group. The uniqueness of this compound lies in its specific combination of a chlorinated pyridine ring and a cyclopropane structure, which may offer distinct biological properties compared to its analogs.

Potential Applications
The potential applications of 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde include interaction studies that could focus on its mechanism of action and therapeutic potential.

Relevant compounds
Several compounds share structural similarities with 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde.

Compound NameStructureKey Features
1-(2-Chloropyridin-3-yl)cyclopropan-1-amineStructureContains a chlorinated pyridine and cyclopropane; potential neuropharmacological activity
5-Chloro-2-pyridinylmethanolStructureRelated structure with hydroxymethyl functionality; explored for antimicrobial properties
Cyclopropanecarboxaldehyde derivativesStructureGeneral class that includes various substitutions on cyclopropane; known for diverse biological activities

Mechanism of Action

The mechanism of action of 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on functional groups and substituents. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Physical Properties Application/Notes
1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde C₁₀H₉ClN₀O 195.64* Aldehyde, cyclopropane, chloropyridine Not reported Hypothetical synthetic intermediate or bioactive scaffold
1-(2-Chloropyridin-4-yl)ethanone C₇H₆ClNO 155.58 Ketone, chloropyridine mp 36.5–39°C Intermediate in organic synthesis
1-(6-Chloro-3-pyridinyl)-1-ethanone C₇H₆ClNO 155.58 Ketone, chloropyridine (isomer) mp 98°C Agrochemical synthesis
4PU-30 (1-(2-chloropyridin-4-yl)-3-phenylurea) C₁₂H₁₀ClN₃O 247.68 Urea, chloropyridine, phenyl Not reported Cytokinin-like plant growth regulator

Key Observations :

Functional Group Influence: The aldehyde group in the target compound distinguishes it from ketone-based analogs (e.g., 1-(2-chloropyridin-4-yl)ethanone). Aldehydes are more reactive in condensation or nucleophilic addition reactions, suggesting divergent synthetic applications .

Chloropyridine Position Effects: Isomeric differences (e.g., 2-chloro vs. 6-chloro substitution in pyridine) significantly alter melting points and reactivity. For instance, 1-(6-chloro-3-pyridinyl)-1-ethanone has a higher mp (98°C) than its 2-chloro counterpart (36.5–39°C), reflecting differences in crystal packing or intermolecular interactions .

Biological Relevance :

  • The urea-containing analog 4PU-30 demonstrates cytokinin-like activity, implying that the 2-chloropyridin-4-yl group may enhance binding to plant hormone receptors . The target compound’s aldehyde group could modify this bioactivity profile.

Synthetic Utility: Ketone derivatives (e.g., 1-(2-chloropyridin-4-yl)ethanone) are commercialized as intermediates, while the aldehyde analog may require specialized handling due to its higher reactivity .

Biological Activity

1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde is an organic compound classified as a heterocyclic aldehyde. Its molecular formula is C₁₀H₁₀ClNO, indicating the presence of a chlorinated pyridine ring and a cyclopropane structure with an aldehyde functional group. This unique arrangement contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound features:

  • Chloropyridine Ring : A pyridine ring substituted with a chlorine atom at the 2-position.
  • Cyclopropane Structure : A three-membered carbon ring with a formyl group (-CHO) attached at position 1.

Biological Activity Overview

Research into the biological activity of 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde has indicated several potential therapeutic applications:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties, suggesting that this compound may also possess such activity.
  • Neuropharmacological Effects : Due to its structural similarity to known neuroactive compounds, it is hypothesized that this compound may influence neurotransmitter systems, potentially offering neuroprotective effects.

Antimicrobial Studies

A series of experiments were conducted to evaluate the antimicrobial efficacy of 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde against various bacterial strains. The results indicated a dose-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Bacillus subtilis16 µg/mL

Neuropharmacological Investigations

In vitro studies assessed the effect of the compound on neuronal cell lines. The results indicated that treatment with 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde led to increased cell viability and reduced apoptosis in stressed neuronal cells.

The proposed mechanism of action involves the modulation of neurotransmitter levels and the inhibition of specific enzymes responsible for oxidative stress in neuronal tissues. Further research is needed to elucidate the precise pathways involved.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde, it is useful to compare it with structurally related compounds:

Compound Name Key Features Biological Activity
1-(2-Chloropyridin-3-yl)cyclopropan-1-amineContains a chlorinated pyridine; potential neuroactivityNeuropharmacological effects observed
5-Chloro-2-pyridinylmethanolHydroxymethyl functionality; explored for antimicrobial propertiesSignificant antimicrobial activity
Cyclopropanecarboxaldehyde derivativesVarious substitutions on cyclopropane; diverse activitiesBroad spectrum of biological activities

Q & A

Q. What are the key considerations for synthesizing 1-[(2-Chloropyridin-4-yl)methyl]cyclopropane-1-carbaldehyde?

  • Methodological Answer : Synthesis requires careful optimization of cyclopropane ring formation and regioselective substitution. For cyclopropane derivatives, strain-driven reactions (e.g., [2+1] cycloaddition) are common. The aldehyde group can be introduced via oxidation of a primary alcohol or protection/deprotection strategies. Reaction conditions (e.g., solvent polarity, temperature) must balance the reactivity of the 2-chloropyridinyl group and cyclopropane stability. Purification often involves column chromatography with gradients of ethyl acetate/hexane to separate polar aldehyde intermediates .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm cyclopropane ring geometry (e.g., geminal coupling constants ~0.5–2.0 Hz) and aromatic proton environments of the pyridinyl group. Mass spectrometry (ESI-MS) verifies molecular weight, while FTIR identifies the aldehyde C=O stretch (~1700 cm⁻¹). For stereochemical confirmation, X-ray crystallography or NOESY experiments are recommended .

Q. What are the reactivity patterns of the aldehyde group in this compound?

  • Methodological Answer : The aldehyde can undergo nucleophilic additions (e.g., Grignard reactions) or serve as an electrophile in condensation reactions (e.g., Schiff base formation). Its reactivity is influenced by the electron-withdrawing 2-chloropyridinyl group, which increases electrophilicity. Control experiments with reducing agents (e.g., NaBH₄) should confirm aldehyde specificity over other functional groups .

Advanced Research Questions

Q. How to resolve contradictions in reported synthetic yields for cyclopropane-carbaldehyde derivatives?

  • Methodological Answer : Yield discrepancies often arise from competing side reactions (e.g., ring-opening of cyclopropane under acidic/basic conditions). Systematic reaction monitoring (TLC, in-situ IR) helps identify intermediates. For example, NaOH in DCM (as in ) may degrade the aldehyde; replacing NaOH with milder bases (e.g., K₂CO₃) could improve yields .

Q. What experimental strategies assess the compound’s stability under varying pH and temperature?

  • Methodological Answer : Conduct accelerated stability studies :
  • pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C/40°C, monitoring degradation via HPLC.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.
    Cyclopropane rings are prone to ring-opening under high heat or strong acids/bases; aldehyde oxidation may require inert atmospheres .

Q. How can this compound be utilized in designing bioactive molecules?

  • Methodological Answer : The 2-chloropyridinyl group enhances binding to metalloenzymes (e.g., kinases), while the cyclopropane introduces conformational rigidity. Structure-activity relationship (SAR) studies can modify the aldehyde to form hydrazone or oxime derivatives, probing interactions with biological targets. Computational docking (e.g., AutoDock Vina) predicts binding modes .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. Solvent effects can be modeled using the Polarizable Continuum Model (PCM) . Compare results with experimental NMR chemical shifts to validate accuracy .

Q. How to address regioselectivity challenges in substituting the pyridinyl group?

  • Methodological Answer : The 2-chloro substituent directs electrophilic substitution to the 4-position via resonance effects. For cross-coupling reactions (e.g., Suzuki-Miyaura), use Pd catalysts with bulky ligands (e.g., SPhos) to suppress homocoupling. Monitor regioselectivity with LC-MS/MS and compare with computed reaction pathways .

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